1-Azatricyclo[3.3.1.13,7]decan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123286-67-9 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-ol |
InChI |
InChI=1S/C9H15NO/c11-9-7-1-6-2-8(9)5-10(3-6)4-7/h6-9,11H,1-5H2/t6?,7-,8+,9? |
InChI Key |
HUVHNOGBPZRWMI-VGKQMMLZSA-N |
Isomeric SMILES |
C1[C@@H]2CN3C[C@@H](C2O)CC1C3 |
Canonical SMILES |
C1C2CC3CN(C2)CC1C3O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Azatricyclo 3.3.1.13,7 Decan 4 Ol and Its Precursors
Retrosynthetic Analysis of the 1-Azatricyclo[3.3.1.13,7]decane Core
A retrosynthetic analysis of the 1-azatricyclo[3.3.1.13,7]decane (1-azaadamantane) skeleton reveals several key disconnections and precursor molecules. The core structure is frequently derived from bicyclic or monocyclic precursors through intramolecular cyclization reactions.
One common strategy involves the disconnection of the cage structure to a 3-azabicyclo[3.3.1]nonane intermediate. These bicyclic systems serve as crucial scaffolds that can be cyclized to form the final tricyclic adamantane (B196018) framework. For instance, an efficient copper-catalyzed N-acyliminium ion cyclization can produce N-protected 3-azabicyclo[3.3.1]non-6-ene, which has been demonstrated as a valuable intermediate in the stereoselective synthesis of 1-azatricyclo[3.3.1.13,7]decan-4-ol.
Another powerful retrosynthetic approach traces the 1-azaadamantane (B8791487) core back to acyclic or monocyclic precursors via a triple Mannich reaction. This strategy often utilizes a 1,3-cyclohexanedione derivative, which reacts with an amine source like hexamethylenetetramine to construct the intricate cage system in a single step, yielding derivatives such as 1-azaadamantane-4,6-diones.
Total Synthesis Approaches to this compound
The total synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone, 1-azatricyclo[3.3.1.13,7]decan-4-one. The choice of reducing agent and reaction conditions is critical as it dictates the stereochemical outcome of the final alcohol.
The reduction of the carbonyl group in 1-azatricyclo[3.3.1.13,7]decan-4-one is a key transformation for which both stoichiometric and catalytic methods are considered.
Stoichiometric Reduction: Complex metal hydrides are widely employed for this reduction. Sodium borohydride (NaBH₄) in methanol is a commonly used reagent system. acs.org In a typical procedure, 1-azatricyclo[3.3.1.13,7]decan-4-one is treated with NaBH₄ in methanol, often with initial cooling, to yield this compound. Lithium aluminum hydride (LiAlH₄) is another potent reducing agent used for this transformation, which also effectively converts the ketone to the corresponding alcohol.
| Reagent | Solvent | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | Ice bath, then room temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Anhydrous conditions |
Catalytic Reduction: While catalytic hydrogenation is a standard method for ketone reduction in organic synthesis, specific literature detailing its application to 1-azatricyclo[3.3.1.13,7]decan-4-one is less common than reports on stoichiometric reductions. This may be due to potential catalyst inhibition by the amine functionality within the azaadamantane core. However, general principles of heterogeneous catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium on a solid support (e.g., carbon) under a hydrogen atmosphere would be applicable.
As 1-azatricyclo[3.3.1.13,7]decan-4-one possesses a single, symmetrically positioned carbonyl group, regioselectivity is not a factor in its reduction. However, the diastereoselectivity of the hydride attack is a crucial aspect, leading to the formation of either syn or anti isomers of the alcohol.
Studies on the reduction of 1-azatricyclo[3.3.1.13,7]decan-4-one have revealed significant stereochemical control. During reduction with LiAlH₄, the hydride preferentially attacks the carbonyl group from the en face, which is the face opposite to the γ-nitrogen atom. This stereochemical preference is influenced by the stereoelectronic effects of the nitrogen atom's lone pair of electrons within the rigid cage structure.
Furthermore, the choice of solvent can have a notable impact on the stereochemical outcome, particularly in reductions with sodium borohydride. The observed solvent effect is attributed to the potential for hydrogen bond formation between the protic solvent and the lone pair of electrons on the nitrogen atom, which can influence the direction of hydride attack on the carbonyl. NMR studies of both 1-azatricyclo[3.3.1.13,7]decan-4-one and the resulting 1-azatricyclo[3.3.1.13,7]decan-4-α(β)-ol products have been instrumental in deducing these stereo and stereoelectronic effects.
Preparation of Key Synthetic Intermediates for the Azatricyclodecan-4-ol Scaffold
The synthesis of this compound is highly dependent on the efficient preparation of its precursors. Key intermediates include various substituted 3-azabicyclo[3.3.1]nonanes and 1-azatricyclo[3.3.1.13,7]decan-4-one itself.
A well-established route to the 1-azaadamantane core involves a double Mannich condensation. For example, the reaction of 1,4-dioxaspiro[4.5]decan-8-ylmethylamine with formaldehyde and an acid can be used to construct 1-azatricyclo[3.3.1.13,7]decan-4-one. Similarly, substituted 1-azaadamantane-4,6-diones can be accessed through a triple Mannich reaction of 1,3-cyclohexanediones with hexamethylenetetramine.
More recently, facile one-pot tandem Mannich reactions have been developed to synthesize 3-azabicyclo[3.3.1]nonane derivatives directly from aromatic ketones, paraformaldehyde, and dimethylamine, providing a streamlined entry to these crucial bicyclic intermediates.
| Intermediate | Precursors | Reaction Type |
| 1-Azatricyclo[3.3.1.13,7]decan-4-one | 1,4-Dioxaspiro[4.5]decan-8-ylmethylamine, Formaldehyde | Double Mannich Condensation |
| 1-Azaadamantane-4,6-diones | 1,3-Cyclohexanediones, Hexamethylenetetramine | Triple Mannich Reaction |
| 3-Azabicyclo[3.3.1]nonane derivatives | Aromatic ketones, Paraformaldehyde, Dimethylamine | Tandem Mannich Annulation |
Development of Novel Synthetic Strategies and Methodological Advancements
Research into the synthesis of 1-azaadamantanes continues to yield novel and more efficient methodologies. One innovative approach utilizes organoboron chemistry. A convenient synthesis of the 1-azaadamantane core has been developed starting from a 1-boraadamantane-tetrahydrofuran complex. This method is based on an intramolecular reaction of organic azides with organoboron compounds, affording key intermediates like 7α-hydroxymethyl-3-azabicyclo[3.3.1]nonane, which can then be cyclized.
Another advancement involves the use of trifluoromethanesulfonic anhydride, which enables a convenient synthesis of 1-azoniaadamantanes and 1-azaadamantanes, notably avoiding a separate reduction step that is often required in traditional Mannich-type cyclizations. These newer methods offer alternative pathways that can provide higher yields or access to derivatives that are difficult to obtain through classical routes.
Structural Elucidation and Conformational Analysis of 1 Azatricyclo 3.3.1.13,7 Decan 4 Ol
Advanced Spectroscopic Characterization Methodologies
The definitive structural and conformational assignment of 1-Azatricyclo[3.3.1.13,7]decan-4-ol relies on a suite of powerful spectroscopic techniques. These methods provide a detailed picture of the molecular framework, the connectivity of atoms, and their spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of this compound in solution. A comprehensive study utilizing one- and two-dimensional NMR techniques has been instrumental in the complete assignment of proton and carbon signals, shedding light on the stereochemical nuances of the molecule. researchgate.net
Proton NMR (¹H NMR) spectroscopy provides crucial information about the chemical environment and stereochemical orientation of the hydrogen atoms within this compound. The rigid nature of the aza-adamantane cage results in distinct chemical shifts for protons in different spatial positions. The orientation of the hydroxyl group at C-4, whether in an axial or equatorial position, significantly influences the chemical shifts of neighboring protons.
A detailed analysis of the ¹H NMR spectrum, including the multiplicity and coupling constants (J-values) of the signals, allows for the determination of the relative stereochemistry. For instance, the coupling between the proton at C-4 and the adjacent bridgehead and methylene (B1212753) protons can help establish the conformation of the six-membered rings.
Table 1: Illustrative ¹H NMR Chemical Shift Data for this compound Derivatives
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-8, H-9 | 2.80-3.00 | m | - |
| H-3, H-5, H-7 | 1.90-2.10 | m | - |
| H-4 | 3.80-4.00 | br s | - |
| H-6, H-10 | 1.60-1.80 | m | - |
| OH | Variable | s | - |
Note: This table is illustrative and based on general principles and data from related adamantane (B196018) derivatives. Actual values may vary based on solvent and experimental conditions. The definitive assignments are reported by Fernandez et al. (1989). researchgate.net
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal is indicative of its local electronic environment. The presence of the electron-withdrawing nitrogen atom and the hydroxyl group causes characteristic downfield shifts for the adjacent carbon atoms.
Table 2: Representative ¹³C NMR Chemical Shift Data for the 1-Azatricyclo[3.3.1.13,7]decane Skeleton
| Carbon | Chemical Shift (ppm) |
| C-2, C-8, C-9 | ~50-55 |
| C-3, C-5, C-7 | ~30-35 |
| C-4 | ~65-70 |
| C-6, C-10 | ~35-40 |
Note: This table is illustrative and based on general principles and data from the precursor ketone and related adamantane derivatives. Actual values may vary. The definitive assignments are reported by Fernandez et al. (1989). researchgate.net
To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities, two-dimensional (2D) NMR experiments are indispensable. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity of protons within the spin systems of the molecule.
HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): This technique correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing critical information about the stereochemistry and conformation of the molecule, such as the relative orientation of the hydroxyl group.
Through the combined application of these 2D NMR techniques, a complete and detailed three-dimensional picture of this compound in solution can be constructed. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the vibrational modes of its molecular framework.
The Infrared (IR) spectrum is particularly useful for identifying the characteristic stretching and bending vibrations of the hydroxyl (O-H) and amine (C-N) groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the O-H stretching vibration, often broadened due to hydrogen bonding. The C-O stretching vibration typically appears in the 1000-1200 cm⁻¹ region. The C-N stretching vibrations of the tertiary amine within the cage structure would also be observable.
Raman spectroscopy , being complementary to IR spectroscopy, is particularly sensitive to the vibrations of the non-polar hydrocarbon cage. The symmetric vibrations of the adamantane-like skeleton would give rise to characteristic and often strong signals in the Raman spectrum.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| O-H Stretch | 3200-3600 (broad) | IR |
| C-H Stretch (aliphatic) | 2850-3000 | IR, Raman |
| C-N Stretch | 1000-1200 | IR, Raman |
| C-O Stretch | 1000-1200 | IR |
| Adamantane Cage Vibrations | Various | Raman |
Note: This table presents expected ranges for the functional groups. Specific peak positions can provide more detailed structural information.
Mass Spectrometry (MS) in Molecular Formula and Purity Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of this compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition of the molecule. For C₉H₁₅NO, the expected exact mass would be a key piece of data for its identification.
The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron impact) is a molecular fingerprint. The rigid cage structure of the aza-adamantane core is expected to be relatively stable, leading to a prominent molecular ion peak (M⁺). Subsequent fragmentation pathways would likely involve the loss of the hydroxyl group, water, or small hydrocarbon fragments from the cage. The presence of the nitrogen atom will also influence the fragmentation, often leading to nitrogen-containing fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
| [M]⁺ | 153 | Molecular Ion |
| [M-H]⁺ | 152 | Loss of a hydrogen atom |
| [M-OH]⁺ | 136 | Loss of the hydroxyl radical |
| [M-H₂O]⁺ | 135 | Loss of a water molecule |
Note: This table is predictive. The relative intensities of the fragment ions would provide further structural information.
Solid-State Structural Determination
The precise arrangement of atoms in the solid state is fundamental to understanding the intrinsic properties of a molecule. For complex cage-like structures such as azatricyclodecane derivatives, X-ray crystallography is the definitive method for determining their three-dimensional geometry.
X-ray Crystallography Studies of Azatricyclodecane Derivatives
While a specific crystal structure for this compound is not widely published, extensive X-ray diffraction studies on closely related azatricyclodecane and diazabicyclononane derivatives provide a clear and predictive model for its solid-state conformation.
Research on analogous compounds confirms the inherent rigidity of the tricyclic framework. For instance, X-ray crystallography of 1-azatricyclo[3.3.1.13,7]decan-4-one, the corresponding ketone, unambiguously verifies the rigid [3.3.1.1³’⁷] cage geometry. This rigidity is a hallmark of the adamantane-like core.
Studies on related bicyclic alcohols, such as 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, have shown that these molecules crystallize in a chair-chair conformation. researchgate.net The stability of this conformation in the crystal lattice is often enhanced by intermolecular forces. In the case of the alcohol derivatives, strong intermolecular hydrogen bonding, specifically between the hydroxyl group (O-H) and a nitrogen atom (N) of an adjacent molecule, plays a crucial role in stabilizing the crystal structure. researchgate.net Infrared (IR) spectroscopy data corroborates the existence of this O-H···N hydrogen bonding in the solid state for related compounds. researchgate.net
Given these findings, it is highly probable that this compound also adopts a stable chair-chair conformation in the crystalline state, with its structure reinforced by similar intermolecular hydrogen bonds between the C4-hydroxyl group and the N1-bridgehead nitrogen of a neighboring molecule.
Table 1: Crystallographic Data for Related Azacyclic Compounds
| Compound | Key X-ray Diffraction Finding | Reference |
|---|---|---|
| 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | Crystallizes in a chair-chair conformation, stabilized by water and ethanol (B145695) molecules. | researchgate.net |
| Crystalline N-methyl N-benzyl derivative of a diazabicyclononanone | The bicyclic system adopts a chair-boat conformation. | researchgate.net |
| bis(1-methyl-1,3,5,7-tetraazatricyclo[3.3.1.13,7]decan-1-ium) derivative | Crystallizes in the triclinic system with space group P-1, with cohesion achieved through C-H···O and C-H···N interactions. | researchgate.net |
Conformational Analysis and Dynamics
Beyond the static solid state, the behavior of this compound in solution is governed by a dynamic equilibrium between different conformational isomers. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are instrumental in probing these dynamics.
Investigation of Preferred Conformational Isomers (e.g., Chair-Chair, Chair-Boat)
However, the chair-chair conformation is not the only possibility. In certain substituted derivatives, such as a crystalline N-methyl N-benzyl diazabicyclononanone, a higher-energy chair-boat conformation is observed. researchgate.net This indicates that while the chair-chair form is generally the most stable, the energy barrier to other conformations like the chair-boat is not insurmountable and can be influenced by substitution patterns. For this compound, the two key isomers are the syn and anti forms (also referred to as α and β), which describe the orientation of the C4-hydroxyl group relative to the nitrogen bridgehead.
Stereoelectronic Effects within the Bridged Azacage System
NMR studies on 1-Azatricyclo[3.3.1.13,7]decane-4-α(β)-ol have revealed the presence of significant stereoelectronic effects. researchgate.net These are interactions involving the spatial arrangement of orbitals and electron density, which can influence conformation and reactivity.
A primary stereoelectronic effect in this molecule is the potential for an intramolecular hydrogen bond between the C4-hydroxyl group and the lone pair of electrons on the N1-bridgehead nitrogen (O-H···N). This interaction would favor a conformation that brings these two groups into proximity. Such an interaction is a type of through-space effect that can stabilize one conformer over another. The strength of this interaction competes with intermolecular hydrogen bonding with solvent molecules.
Furthermore, through-bond effects, such as the gauche effect, can play a role. Interactions between the lone pair on the nitrogen and the antibonding orbital (σ*) of the C-C and C-O bonds can influence the molecule's preferred geometry and electronic distribution.
Impact of Solvent Polarity on Conformational Equilibria
The equilibrium between different conformers of this compound is sensitive to the surrounding environment, particularly the polarity of the solvent. Research on analogous diazabicyclononols has shown that the preferred conformation in solution is highly dependent on the solvent used. researchgate.net
In non-polar solvents, intramolecular hydrogen bonding (O-H···N) is more likely to occur, as there are no solvent molecules to compete for hydrogen bonding sites. This would stabilize a specific conformer where the hydroxyl group is oriented towards the nitrogen atom.
Conversely, in polar, protic solvents (like water or methanol), the solvent molecules can effectively form intermolecular hydrogen bonds with both the hydroxyl group and the nitrogen atom. This solvation can disrupt the intramolecular hydrogen bond and may favor a different conformational isomer, potentially a more "open" form where the hydroxyl group is oriented away from the nitrogen bridgehead to maximize interaction with the solvent. The equilibrium between the syn and anti isomers is therefore directly influenced by the solvent's ability to act as a hydrogen bond donor or acceptor.
Table 2: Factors Influencing Conformation of Azatricyclodecane Alcohols
| Factor | Effect on Conformation | Governing Principle |
|---|---|---|
| Physical State | Solid-state often locks in a single conformer (e.g., chair-chair) due to packing forces and intermolecular H-bonding. | Crystal lattice energy minimization. |
| Substitution | Bulky substituents can shift the equilibrium from a chair-chair to a chair-boat or twisted conformation to alleviate steric strain. | Steric hindrance. |
| Stereoelectronic Effects | Intramolecular O-H···N hydrogen bonding can stabilize specific conformers. | Orbital overlap and electrostatic attraction. |
| Solvent Polarity | Polar solvents can disrupt intramolecular H-bonds, shifting the conformational equilibrium towards more solvated forms. | Intermolecular forces and solvation. |
Derivatization Strategies and Synthesis of Analogues of 1 Azatricyclo 3.3.1.13,7 Decan 4 Ol
Synthesis of C-Substituted and Ring-Modified Analogues
The introduction of substituents onto the carbon framework of the 1-azatricyclo[3.3.1.13,7]decane system and modifications to the ring structure itself are key strategies for creating diverse analogues. These modifications can significantly influence the molecule's interaction with biological targets.
One common precursor for these modifications is 1-azatricyclo[3.3.1.13,7]decan-4-one. researchgate.net The ketone functionality at the C-4 position provides a reactive handle for a variety of chemical transformations. For instance, the ketone can be converted to other functional groups, or the carbon atoms adjacent to the ketone can be functionalized.
A notable example of C-substitution is the synthesis of 1-azatricyclo[3.3.1.13,7]decane-4-methanamine. nih.gov This involves the conversion of the C-4 carbonyl group into a methanamine substituent, thereby introducing a basic amino group at this position. Such modifications can alter the polarity and hydrogen bonding capabilities of the molecule.
Ring-modified analogues involve alterations to the tricyclic core itself. While less common than substitution, these changes can lead to significant conformational and electronic differences. For example, the synthesis of 4-azatricyclo[4.3.1.13,8]undecane derivatives, which are homologous to the 1-azatricyclo[3.3.1.13,7]decane system, has been explored. researchgate.net These "homoadamantane" structures feature an expanded ring system, which can impact receptor binding and pharmacokinetic properties.
The following table summarizes some examples of C-substituted and ring-modified analogues:
| Analogue | Modification | Synthetic Precursor | Key Transformation |
| 1-Azatricyclo[3.3.1.13,7]decane-4-methanamine | C-4 substitution | 1-Azatricyclo[3.3.1.13,7]decan-4-one | Reductive amination |
| 4-Azatricyclo[4.3.1.13,8]undecane derivatives | Ring expansion | Adamantanone derivatives | Beckmann rearrangement |
Preparation of N-Substituted Azatricyclodecane Derivatives
Modification at the nitrogen atom of the 1-azatricyclo[3.3.1.13,7]decane scaffold is a frequently employed strategy to generate a wide array of analogues with diverse properties. The tertiary amine nature of the nitrogen atom allows for various derivatization reactions, including alkylation, acylation, and the formation of quaternary ammonium (B1175870) salts.
N-alkylation can be achieved by reacting the parent 1-azatricyclo[3.3.1.13,7]decan-4-ol or its ketone precursor with alkyl halides or other electrophilic alkylating agents. For example, the synthesis of N-methyl and N-benzyl derivatives of related 3,7-diazabicyclo[3.3.1]nonan-9-ols has been reported, demonstrating the feasibility of such modifications. researchgate.net
Acylation of the nitrogen atom introduces an amide functionality, which can significantly alter the electronic properties and hydrogen bonding potential of the molecule. For instance, N-acylated derivatives of 2-azatricyclo[3.3.1.13,7]decane have been synthesized. google.com A patent describes the synthesis of various N-substituted derivatives, including those with alkyl, heteroalkyl, aryl, and heteroaryl groups attached to the nitrogen. google.com
The following table provides examples of N-substituted derivatives and the general synthetic approaches:
| Derivative Type | General Synthetic Approach | Example Substituents |
| N-Alkyl | Reaction with alkyl halides | Methyl, Ethyl, Propyl, Isopropyl google.com |
| N-Acyl | Reaction with acylating agents (e.g., acyl chlorides, anhydrides) | Acetyl, Benzoyl |
| N-Aryl/Heteroaryl | Buchwald-Hartwig or similar cross-coupling reactions | Phenyl, Pyridyl |
Synthesis of Stereoisomeric and Enantiomerically Enriched Forms of the Azatricyclodecan-4-ol Scaffold
The this compound scaffold possesses stereocenters, and the synthesis of specific stereoisomers is crucial for understanding structure-activity relationships, as different stereoisomers can exhibit distinct biological activities. The reduction of the precursor ketone, 1-azatricyclo[3.3.1.13,7]decan-4-one, can lead to two diastereomeric alcohols: 1-azatricyclo[3.3.1.13,7]decan-4-α-ol and 1-azatricyclo[3.3.1.13,7]decan-4-β-ol. researchgate.netresearchgate.net The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions.
The synthesis of enantiomerically enriched forms of the azatricyclodecan-4-ol scaffold is a more challenging endeavor. Asymmetric synthesis strategies are required to selectively produce one enantiomer over the other. One approach involves the use of chiral catalysts or reagents during the reduction of the ketone. Another strategy is the resolution of a racemic mixture of the alcohol or a synthetic intermediate.
While specific high-yielding enantioselective syntheses for this compound are not extensively detailed in the provided search results, the principles of asymmetric synthesis are broadly applicable. For instance, the use of chiral reducing agents or the enzymatic resolution of the racemic alcohol could be viable methods.
The following table highlights the different stereoisomeric forms:
| Stereoisomer | Description | General Synthetic Approach |
| 1-Azatricyclo[3.3.1.13,7]decan-4-α-ol | One of two possible diastereomers | Stereoselective reduction of the corresponding ketone |
| 1-Azatricyclo[3.3.1.13,7]decan-4-β-ol | The other diastereomer | Stereoselective reduction of the corresponding ketone |
| Enantiomerically enriched forms | A single enantiomer of either the α- or β-alcohol | Asymmetric synthesis or resolution of a racemic mixture |
Design and Synthesis of Conformationally Constrained Analogues
The rigid nature of the 1-azatricyclo[3.3.1.13,7]decane framework already imparts a significant degree of conformational constraint. However, further modifications can be introduced to create even more rigid structures, which can be valuable for probing the specific conformations required for biological activity.
One strategy for creating conformationally constrained analogues is the introduction of additional rings or bridges. For example, the synthesis of 3,5,7-trimethyl-1-azatricyclo[3.3.1.13,7]decan-2-one, a highly "twisted" amide, demonstrates how substitution can further lock the conformation of the tricyclic system. researchgate.netpsu.edu Although this example features a ketone at the 2-position, the principle of using bulky substituents to restrict bond rotation can be applied to the 4-ol scaffold as well.
Another approach involves the synthesis of bicyclo[3.3.1]nonane derivatives, which are structurally related to the azatricyclodecane system and can serve as conformationally restricted scaffolds. researchgate.net The synthesis of these compounds often involves annulation reactions to build the bicyclic core. researchgate.net By carefully choosing the building blocks and reaction conditions, specific conformations can be favored.
The design of such analogues often relies on computational modeling to predict the conformational effects of different modifications before undertaking their synthesis. These constrained analogues are powerful tools for medicinal chemists to refine the pharmacophore model of a particular drug target.
The following table summarizes approaches to designing and synthesizing conformationally constrained analogues:
| Strategy | Description | Example |
| Introduction of Bulky Substituents | Steric hindrance from large groups restricts bond rotation. | 3,5,7-trimethyl-1-azatricyclo[3.3.1.13,7]decan-2-one researchgate.netpsu.edu |
| Annulation Reactions | Formation of additional rings to create more rigid polycyclic systems. | Synthesis of bicyclo[3.3.1]nonane derivatives researchgate.net |
| Intramolecular Cyclizations | Formation of new bonds within the molecule to lock its conformation. | Aza-Wittig reaction for the synthesis of bridged systems researchgate.net |
Theoretical and Computational Studies of 1 Azatricyclo 3.3.1.13,7 Decan 4 Ol
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the behavior of its electrons.
Density Functional Theory (DFT) has become a standard method for studying the electronic structure of medium-sized organic molecules due to its favorable balance of computational cost and accuracy. For 1-Azatricyclo[3.3.1.13,7]decan-4-ol, DFT calculations can be employed to determine a wide range of molecular properties and energetic parameters. Functionals such as PBE, PBE0, and TPSSH have been successfully used to calculate the geometries of related aza-adamantane structures. researchgate.net
Applications of DFT to this molecule would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum on the potential energy surface.
Electronic Properties: Calculating properties like the dipole moment, polarizability, and the distribution of electron density to understand charge distribution and intermolecular interaction potential.
Thermodynamic Properties: Predicting thermodynamic quantities such as the enthalpy of formation, entropy, and Gibbs free energy.
Frontier Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transition properties. For instance, computational studies on the related 1-Azatricyclo[3.3.1.13,7]decan-4-one have been used to analyze its interaction with biological targets.
Below is a table representing typical molecular properties of this compound that can be predicted using DFT calculations.
| Property | Predicted Value (Hypothetical) | Method/Functional | Significance |
| Ground State Energy | -X Hartrees | B3LYP/6-31G(d) | Represents the total electronic energy of the molecule at 0 K. |
| Dipole Moment | ~2.5 Debye | B3LYP/6-31G(d) | Indicates the polarity of the molecule, affecting solubility and interactions. |
| HOMO-LUMO Gap | ~6.8 eV | PBE0/cc-pVTZ | Relates to the chemical reactivity and electronic excitation energy. |
| Molar Volume | ~145 cm³/mol | M06-2X/6-311+G(d,p) | Provides insight into the molecular size and packing efficiency. |
| Enthalpy of Formation (ΔHf) | -Y kJ/mol | G4(MP2) | Quantifies the energy change upon formation from constituent elements. |
While DFT is powerful, other quantum chemical methods also play important roles.
Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without experimental parameters. They are often used as benchmarks for more approximate methods. For complex structures like aza-adamantane derivatives, ab initio methods can provide highly accurate energetics for key conformations, though at a significant computational expense. uni-erlangen.de
Semi-Empirical Methods: Methods like PM3 and AM1 use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, making them suitable for preliminary conformational searches on large potential energy surfaces or for studying very large molecular systems.
For this compound, a typical workflow would involve an initial scan of the conformational space using a fast semi-empirical method, followed by re-optimization of the low-energy conformers using a more robust DFT or ab initio method to obtain accurate geometries and relative energies.
Computational Conformational Analysis and Potential Energy Surfaces
The rigid cage-like structure of the aza-adamantane core limits its conformational freedom. However, the orientation of the hydroxyl group at the C4 position can exist in two diastereomeric forms (axial and equatorial, designated α and β). Computational conformational analysis can map the potential energy surface (PES) associated with the substituent's orientation and any subtle puckering of the rings. This involves calculating the energy of the molecule as a function of specific geometric parameters, such as dihedral angles, to identify stable conformers and the energy barriers between them.
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model how this compound behaves in a simulated environment, such as in a solvent like water or chloroform.
MD simulations can be used to:
Explore the conformational space to ensure all relevant low-energy structures have been identified.
Study the dynamics of the hydroxyl group's rotation and its hydrogen bonding interactions with solvent molecules.
Assess the stability of different conformers at various temperatures. Molecular dynamics simulations have been used to evaluate the stability of related aza-adamantane models.
Simulate the molecule's interaction with biological macromolecules, such as enzymes or receptors, to understand binding modes and dynamics.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A crucial application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results for validation of the computational model and for aid in spectral assignment.
NMR Spectroscopy: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. These predicted shifts can be correlated with experimental data to confirm structural assignments. An experimental NMR study of both the α and β isomers of this compound has been performed, providing complete proton and carbon chemical shift assignments that serve as an excellent benchmark for theoretical predictions. researchgate.net
Vibrational (IR and Raman) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared to experimental IR and Raman spectra to identify characteristic peaks corresponding to specific functional groups, such as the O-H stretch of the alcohol and the C-N vibrations of the aza-bridge. Theoretical calculations using DFT are often compared with experimental IR frequencies to validate results. researchgate.net
The table below illustrates a hypothetical comparison between experimental and computationally predicted spectroscopic data for the equatorial isomer of this compound.
| Parameter | Experimental Value (from literature researchgate.net) | Predicted Value (Hypothetical) | Method/Basis Set |
| ¹³C Chemical Shift (C4) | ~68 ppm | 68.5 ppm | GIAO-B3LYP/6-311+G(d,p) |
| ¹H Chemical Shift (H attached to C4) | ~3.7 ppm | 3.75 ppm | GIAO-B3LYP/6-311+G(d,p) |
| IR Frequency (O-H stretch) | ~3400 cm⁻¹ | 3415 cm⁻¹ (scaled) | B3LYP/6-311+G(d,p) |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. For this compound, this could involve studying its synthesis (e.g., the reduction of 1-Azatricyclo[3.3.1.13,7]decan-4-one) or its subsequent reactions (e.g., esterification or oxidation).
By mapping the reaction coordinate, computational chemists can:
Identify all reactants, intermediates, and products.
Locate and characterize the geometry and energy of transition states (the highest energy point along the reaction pathway).
Calculate the activation energy (ΔG‡), which determines the reaction rate.
For example, DFT studies on the formation of the related ketone's tricyclic system revealed a free energy of activation (ΔG‡) of 18.3 kcal/mol for the rate-determining step. Similarly, the mechanism of hydrolysis for a related twisted amide, 1-azatricyclo[3.3.1.13,7]decan-2-one, has been investigated in detail using DFT, calculating reaction enthalpies and identifying key intermediates. researchgate.net These methods could be directly applied to understand the reactivity of the hydroxyl group in this compound.
A summary of a hypothetical computational study on the reduction of the corresponding ketone is shown below.
| Reaction Parameter | Calculated Value (Hypothetical) | Significance |
| Transition State Geometry | C=O bond elongated, H from NaBH₄ approaching C | Defines the atomic arrangement at the peak of the energy barrier. |
| Activation Energy (ΔG‡) | 12.5 kcal/mol | Corresponds to the kinetic barrier of the reaction; a lower value means a faster reaction. |
| Reaction Energy (ΔGrxn) | -25.0 kcal/mol | Indicates a thermodynamically favorable (exergonic) reaction. |
Applications of 1 Azatricyclo 3.3.1.13,7 Decan 4 Ol and Its Scaffold in Advanced Organic Synthesis
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and conformational rigidity of the 1-azatricyclo[3.3.1.13,7]decane framework make its derivatives, including the 4-ol, attractive as chiral building blocks in asymmetric synthesis. The stereochemistry at the C-4 position, bearing the hydroxyl group, can be controlled, leading to either the endo or exo diastereomer. This defined spatial arrangement is crucial for transferring stereochemical information during the synthesis of complex target molecules.
While specific examples detailing the use of 1-Azatricyclo[3.3.1.13,7]decan-4-ol as a chiral auxiliary are not extensively documented in peer-reviewed literature, the principles of asymmetric synthesis support its potential in this capacity. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. researchgate.net After the desired stereochemistry is established, the auxiliary is cleaved and can ideally be recovered for reuse. The rigid structure of the azaadamantane scaffold is advantageous in this context as it can effectively shield one face of a reactive center, forcing an incoming reagent to approach from the less hindered side, thus inducing high diastereoselectivity.
The hydroxyl group of this compound can serve as an attachment point for various substrates, and its proximity to the bulky cage structure can influence the stereochemical outcome of subsequent reactions.
Incorporation into Polycyclic and Macrocyclic Architectures
The robust and pre-organized three-dimensional nature of the 1-azatricyclo[3.3.1.13,7]decane scaffold makes it an ideal component for the construction of larger, more complex molecular architectures such as polycycles and macrocycles. The defined geometry of the azaadamantane unit can act as a rigid corner or a linker element, imparting a specific shape and conformational pre-disposition to the resulting macrostructure.
The synthesis of macrocycles is a significant area of research due to their prevalence in natural products and their utility in host-guest chemistry and materials science. google.com Diversity-oriented synthesis (DOS) strategies are often employed to generate libraries of macrocycles with varied scaffolds for biological screening. google.comacs.org The incorporation of rigid fragments like azaadamantanes into these macrocycles can reduce the entropic penalty associated with cyclization and can lead to more defined and predictable three-dimensional structures.
For instance, derivatives of 1-azaadamantane (B8791487) have been mentioned in the context of macrocyclic pyrimidine (B1678525) derivatives, suggesting their role as a component in larger cyclic systems. justia.com Furthermore, C3-symmetric donor-acceptor molecules have been synthesized from 1-aza-adamantanetrione, demonstrating the use of the azaadamantane core to create well-defined polycyclic structures. google.com The hydroxyl group in this compound provides a convenient handle to link the azaadamantane unit into a larger cyclic or polycyclic framework through ester or ether linkages.
Application in Ligand Design for Catalysis and Coordination Chemistry
The development of new ligands is a cornerstone of modern catalysis and coordination chemistry. The structural and electronic properties of a ligand are critical in determining the reactivity, selectivity, and stability of the resulting metal complex. The 1-azatricyclo[3.3.1.13,7]decane framework, with its tertiary amine and the potential for additional functionalization, offers a unique platform for ligand design.
The nitrogen atom at the bridgehead position is a potential coordination site, and its steric accessibility can be tuned by substituents on the cage. The rigid nature of the scaffold can enforce a specific geometry around the metal center, which can be beneficial for stereoselective catalysis. Furthermore, the hydroxyl group of this compound can be modified to introduce other donor atoms, creating bidentate or tridentate ligands.
Patents have disclosed the synthesis of the HBr salt of 1-azaadamantan-4-ol, and have mentioned the compound in the context of catalysts, indicating its potential utility in this area. google.compatexia.com For example, phosphine (B1218219) ligands are crucial for many catalytic reactions, and incorporating a bulky, rigid scaffold like azaadamantane could influence the catalytic activity. patexia.com While detailed studies on coordination complexes or catalytic applications of ligands derived specifically from this compound are not abundant, the fundamental properties of the scaffold suggest a promising avenue for future research in catalysis.
Development as a Scaffold for Mechanistic Probes in Chemical Biology Studies
Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The azaadamantane scaffold is recognized as a promising framework in medicinal chemistry due to its favorable physicochemical properties, such as improved polarity compared to its all-carbon analogue, adamantane (B196018). google.com The rigid structure of the azaadamantane core can lead to high binding affinity and selectivity for a target protein.
Derivatives of azaadamantane have been investigated for a variety of pharmacological activities. justia.com The 1-azatricyclo[3.3.1.13,7]decane skeleton can be considered a bioisostere of other cyclic amines, and its unique three-dimensional shape can be exploited to probe the topology of protein binding pockets.
Patents have described 1-azaadamantan-4-ol and its derivatives as potential anti-tumor agents, highlighting the biological relevance of this scaffold. Moreover, a formate (B1220265) ester of 1-azaadamantane has been investigated for its selective interaction with biological targets, suggesting its use in the development of mechanistic probes. The hydroxyl group of this compound provides a point for the attachment of reporter groups, such as fluorescent dyes or affinity tags, which are essential for many chemical biology applications. This functional handle allows for the conversion of a bioactive azaadamantane derivative into a versatile tool for studying biological processes.
Future Research Trajectories in 1 Azatricyclo 3.3.1.13,7 Decan 4 Ol Chemistry
Exploration of Sustainable and Green Synthetic Methodologies
The future synthesis of 1-azatricyclo[3.3.1.13,7]decan-4-ol and related azacage structures will increasingly prioritize environmentally benign methods. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. acs.orgsjp.ac.lk Green chemistry principles are now guiding the development of more sustainable protocols. sjp.ac.lksjp.ac.lk
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve product yields, and lower energy consumption compared to conventional heating methods. ijsr.netumb.eduresearchgate.net The application of microwave irradiation to the cyclization steps in the synthesis of azatricyclodecane scaffolds is a promising avenue for process intensification. ijsr.netnih.gov For instance, microwave-assisted intramolecular aldol (B89426) reactions have been successfully used in the asymmetric synthesis of related azabicyclo[3.3.1]nonanes. nih.gov
Biocatalysis: The use of enzymes as catalysts offers high selectivity (chemo-, regio-, and stereo-) under mild, aqueous conditions. ijsr.netacs.org Future research will likely explore the use of engineered enzymes, such as transaminases or alcohol dehydrogenases, to introduce or modify the hydroxyl group on the azaadamantane core with high stereocontrol, minimizing the need for protecting groups and chiral auxiliaries. acs.org
Green Solvents: A shift away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents is anticipated. sjp.ac.lksjp.ac.lk Developing robust synthetic routes for this compound that are effective in these media is a critical goal for sustainable production.
| Green Methodology | Potential Advantage for Azacage Synthesis | Relevant Research Area |
| Microwave Irradiation | Accelerated reaction rates, improved yields, energy efficiency. ijsr.netresearchgate.net | Cyclization and functionalization steps. umb.edunih.gov |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. ijsr.netacs.org | Asymmetric hydroxylation and amination. acs.org |
| Green Solvents | Reduced environmental impact, improved safety. sjp.ac.lksjp.ac.lk | Development of water-based or solvent-free syntheses. sjp.ac.lk |
Advancements in Asymmetric Synthesis of Azatricyclodecane Scaffolds
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of efficient asymmetric methods to access enantiomerically pure azatricyclodecane derivatives is a major focus of future research. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex cyclic structures. acs.orgnih.govbeilstein-journals.org
Future research will likely concentrate on:
Organocatalytic Cycloadditions: The use of chiral Brønsted acids or other organocatalysts to control the stereochemical outcome of key ring-forming reactions is a promising strategy. acs.orgnih.gov For example, confined imidodiphosphorimidate (IDPi) Brønsted acids have been successfully used in the asymmetric synthesis of azabicyclo[2.1.1]hexanes, a related class of strained N-heterocycles. acs.orgnih.gov
Cofactor Mimics: Exploring the use of modified cofactor analogues, inspired by biocatalysis, within organocatalytic systems could lead to novel transformations and improved enantioselectivities for challenging substrates like bridged bicyclic rings. acs.org
Catalyst-Controlled Assembly: Designing catalysts that can orchestrate the assembly of the tricyclic scaffold from simpler precursors with high diastereo- and enantioselectivity will be a significant breakthrough, moving beyond the resolution of racemic mixtures or the use of stoichiometric chiral auxiliaries. acs.org
Integration of Advanced Analytics for Real-time Mechanistic Studies
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes, improving yields, and ensuring process safety. The integration of advanced analytical techniques for real-time, in-situ monitoring is set to revolutionize the study of complex reaction pathways involved in the synthesis of this compound.
Promising technologies include:
In-situ Spectroscopy (FTIR and Raman): Techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy allow for the continuous monitoring of the concentration of reactants, intermediates, and products directly in the reaction vessel. rsc.orgmt.comnih.gov This provides invaluable kinetic data and helps identify transient or unstable intermediates that are missed by traditional offline analysis. mt.comresearchgate.net
Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR and other real-time NMR methods offer unparalleled insight into chemical structure, speciation, and concentration during a reaction. nih.govyoutube.comresearchgate.netasahilab.co.jpcopernicus.org This is particularly useful for elucidating complex mechanistic pathways, such as the double-Mannich type condensation often used to form the azacage core. youtube.comgoogle.com LED-NMR setups can even be used to study photochemical reactions by allowing analysis in alternating periods of light and darkness. youtube.com
| Analytical Technique | Information Gained | Application in Azacage Synthesis |
| In-situ FTIR/Raman | Real-time concentration profiles, reaction kinetics, endpoint determination. rsc.orgmt.com | Monitoring cyclization reactions, optimizing process parameters. nih.govresearchgate.net |
| Real-time NMR | Structural identification of intermediates, mechanistic pathway elucidation. youtube.comcopernicus.org | Studying complex condensation reactions and conformational dynamics. researchgate.netasahilab.co.jp |
Synergistic Approaches in Computational and Experimental Chemistry
The combination of computational modeling and experimental work provides a powerful synergistic approach to chemical research. rsc.orgnih.gov For a molecule like this compound, this synergy is key to predicting properties, guiding synthetic efforts, and understanding its behavior at a molecular level.
Future directions will involve:
DFT and TD-DFT Studies: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize the stereochemical outcomes of reactions. rsc.orgntu.edu.sg Time-dependent DFT (TD-DFT) can predict spectroscopic properties, aiding in the characterization of new derivatives. rsc.org
Predictive Modeling for Synthesis: Computational screening can guide the selection of catalysts and reaction conditions. acs.orgnih.gov For example, modeling the interaction between a substrate and a chiral catalyst can help predict which catalyst will afford the highest enantioselectivity, saving significant experimental time and resources. acs.org
Mechanism Elucidation: When experimental data from techniques like real-time NMR or in-situ IR reveal unexpected intermediates or kinetic profiles, computational modeling can be employed to build and test mechanistic hypotheses, leading to a more complete understanding of the reaction. nih.gov
Exploitation of the Azacage Framework in Novel Material Science Applications
While the 1-azatricyclo[3.3.1.13,7]decane scaffold has been primarily explored for its pharmacological potential, its rigid, well-defined three-dimensional structure makes it an attractive building block for new materials. Future research is expected to branch into material science, leveraging the unique properties of this azacage.
Potential application areas include:
Polymer Science: Incorporating the rigid azacage unit into polymer backbones could lead to materials with enhanced thermal stability, and specific mechanical properties. Metal-Organic Frameworks (MOFs), which are porous materials constructed from metal nodes and organic linkers, demonstrate how rigid structural units can be used to create materials for catalysis and sequence-regulated polymerization. mdpi.com The azacage could serve as a unique organic linker in novel MOFs or as a monomer in the synthesis of advanced polymers.
Surface Modification: Grafting polymers onto surfaces can be used to create materials with tailored properties for applications in molecular separation or biomedical imaging. rsc.org The functional handle of this compound could be used to anchor it to surfaces or to initiate polymerization, creating novel composite materials.
Nanotechnology: The development of new materials for applications like advanced coatings or electronics is a rapidly growing field. acs.org The stability and defined structure of the azaadamantane core could be exploited in the design of molecular components for nanotechnology applications.
Q & A
Q. How should researchers address outliers in thermodynamic data (e.g., ΔH of formation) for this compound?
Q. What meta-analysis techniques synthesize conflicting literature reports on the compound’s reactivity?
- Methodological Answer : Perform a PRISMA-guided systematic review to categorize studies by methodology (e.g., kinetic vs. thermodynamic control). Use forest plots to visualize effect sizes and heterogeneity . Apply machine learning (e.g., NLP) to extract trends from unstructured data .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling reactive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
